Cas no 87620-08-4 (Phenethylamine-d4)

Phenethylamine-d4 structure
Phenethylamine-d4 structure
Product Name:Phenethylamine-d4
CAS No:87620-08-4
MF:C8H11N
MW:125.204288721085
CID:722182
PubChem ID:159127
Update Time:2024-10-26

Phenethylamine-d4 Chemical and Physical Properties

Names and Identifiers

    • Benzeneethan-d4-amine(9CI)
    • Phenethylamine-d4
    • 2-Phenylethylamine-d4
    • 2-PHENYLETHYL-1,1,2,2-D4-AMINE
    • tetra-deuterophenylethylamine
    • D98369
    • CS-0203018
    • DB-314301
    • Phenethyl-1,1,2,2-d4-amine, 98 atom % D, 98% (CP)
    • 2-phenyl(?H?)ethan-1-amine
    • HY-W010483S
    • Benzeneethan-d4-amine
    • 87620-08-4
    • 1,1,2,2-tetradeuterio-2-phenylethanamine
    • DTXSID80236527
    • Inchi: 1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2
    • InChI Key: BHHGXPLMPWCGHP-KXGHAPEVSA-N
    • SMILES: C([2H])([2H])(C1C=CC=CC=1)C([2H])([2H])N

Computed Properties

  • Exact Mass: 125.114256
  • Monoisotopic Mass: 125.114256
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 65
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26

Experimental Properties

  • Density: 0.997 g/mL at 25 °C
  • Boiling Point: 197-200 °C(lit.)
  • Flash Point: 81 °C

Phenethylamine-d4 Security Information

Phenethylamine-d4 Pricemore >>

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Phenethylamine-d4 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium tetradeuteroaluminate
Reference
Crown ether-catalyzed deuterium exchange in the synthesis of benzyl cyanides
Davis, Bruce, Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(2), 199-204

Production Method 2

Reaction Conditions
1.1 Reagents: Deuterium Catalysts: Palladium Solvents: Ethyl acetate ;  50 atm, rt
Reference
A simple, efficient, and selective deuteration via a flow chemistry approach
Mandity, Istvan M.; et al, Tetrahedron Letters, 2009, 50(30), 4372-4374

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Water-d2 Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Triethylamine ,  Water-d2 ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, rt
Reference
Tandem H/D Exchange-SET Reductive Deuteration Strategy for the Synthesis of α,β-Deuterated Amines Using D2O
Luo, Shihui; et al, Journal of Organic Chemistry, 2021, 86(17), 11862-11870

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide-d Solvents: Tetrahydrofuran ,  Water-d2
Reference
Preparation of deuterated benzylamines and phenethylamine with Raney alloys in an alkaline deuterium oxide solution
Tsukinoki, Takehito; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1994, 34(9), 839-44

Production Method 5

Reaction Conditions
1.1 Solvents: Water-d2
Reference
Raney Co-Al alloy, an efficient catalyst for the selective incorporation of deuterium atoms at the benzylic position of aromatic compounds
Tsukinoki, Takehito; et al, Journal of Chemical Research, 1996, (1), 66-7

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium cyanide ,  18-Crown-6 Solvents: Chloroform-d ,  Methanol-d
2.1 Reagents: Lithium tetradeuteroaluminate
Reference
Crown ether-catalyzed deuterium exchange in the synthesis of benzyl cyanides
Davis, Bruce, Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(2), 199-204

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium cyanide ,  18-Crown-6 Solvents: Acetonitrile
2.1 Reagents: Lithium tetradeuteroaluminate
Reference
Crown ether-catalyzed deuterium exchange in the synthesis of benzyl cyanides
Davis, Bruce, Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(2), 199-204

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Phenethylamine-d4 Preparation Products

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